molecular formula C22H34O6 B14252535 8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid CAS No. 397250-31-6

8,8'-[1,4-Phenylenebis(oxy)]dioctanoic acid

Katalognummer: B14252535
CAS-Nummer: 397250-31-6
Molekulargewicht: 394.5 g/mol
InChI-Schlüssel: SPVVFPIUUXQLHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is an organic compound with the molecular formula C22H34O6 It is characterized by the presence of a phenylenebis(oxy) group flanked by two octanoic acid chains

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid typically involves the reaction of 1,4-dihydroxybenzene with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired diacid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include primary or secondary alcohols.

    Substitution: Products include nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenylenebis(oxy) group can participate in hydrogen bonding and other non-covalent interactions, influencing the activity of target proteins and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Similar structure but with shorter acetic acid chains.

    5,5’-[1,4-Phenylenebis(methyleneoxy)]diisophthalic acid: Contains isophthalic acid groups instead of octanoic acid chains.

Uniqueness

8,8’-[1,4-Phenylenebis(oxy)]dioctanoic acid is unique due to its longer octanoic acid chains, which can impart different physical and chemical properties compared to its shorter-chain analogs

Eigenschaften

CAS-Nummer

397250-31-6

Molekularformel

C22H34O6

Molekulargewicht

394.5 g/mol

IUPAC-Name

8-[4-(7-carboxyheptoxy)phenoxy]octanoic acid

InChI

InChI=1S/C22H34O6/c23-21(24)11-7-3-1-5-9-17-27-19-13-15-20(16-14-19)28-18-10-6-2-4-8-12-22(25)26/h13-16H,1-12,17-18H2,(H,23,24)(H,25,26)

InChI-Schlüssel

SPVVFPIUUXQLHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCCCCCCCC(=O)O)OCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.